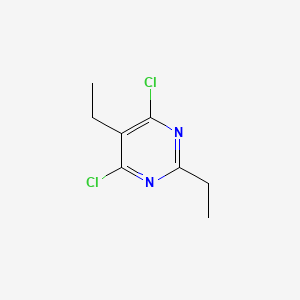

4,6-Dichloro-2,5-diethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2,5-diethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-3-5-7(9)11-6(4-2)12-8(5)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYKKFVBOLHIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)CC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342422-66-5 | |

| Record name | 4,6-dichloro-2,5-diethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2,5-diethylpyrimidine typically involves the chlorination of 2,5-diethylpyrimidine. One common method includes the reaction of 2,5-diethylpyrimidine with thionyl chloride (SOCl2) in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,5-diethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Palladium Catalysts: Used in coupling reactions.

Bases (e.g., Sodium Ethoxide): Used in substitution reactions.

Major Products Formed

Substituted Pyrimidines: Formed by substitution reactions.

Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 4,6-Dichloro-2,5-diethylpyrimidine is as an intermediate in the synthesis of antiviral agents. It is particularly noted for its role in the preparation of nucleoside analogues that are effective against viral infections such as HIV and hepatitis B virus. The compound can be transformed into various derivatives that exhibit potent antiviral activity.

Case Study: Synthesis of Antiviral Compounds

- Researchers have utilized this compound to synthesize 2-amino-4,6-dichloro-5-carboxamidopyrimidine, a critical intermediate in developing antiviral drugs. This compound has shown efficacy in laboratory settings against several viral strains, demonstrating the importance of this compound in pharmaceutical research .

Development of Anticancer Agents

The compound has also been explored for its potential in developing anticancer therapies. Its structural properties allow for modifications that can enhance activity against cancer cells.

Research Findings: Anticancer Activity

- A study indicated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

Herbicide Development

In addition to its pharmaceutical uses, this compound is being investigated for its potential as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for controlling weed growth.

Case Study: Herbicidal Efficacy

- Field trials have demonstrated that formulations containing this compound effectively reduce weed populations without adversely affecting crop yield. This suggests its viability as a selective herbicide in agricultural practices .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,5-diethylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 4,6-dichloro-2,5-diethylpyrimidine with structurally related pyrimidines is presented below:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Substituent Effects on Reactivity: Ethyl vs. For example, 4,6-dichloro-2,5-dimethylpyrimidine undergoes efficient amination to yield 2,5-diamino derivatives, a critical step in purine synthesis . Halogen vs. Amino Groups: Replacement of chlorine with amino groups (as in 2,5-diamino-4,6-dichloropyrimidine) significantly alters electronic properties, enhancing reactivity toward cross-coupling reactions .

Synthetic Pathways: 4,6-Dichloro-2,5-disubstituted pyrimidines (e.g., ethyl, methyl) are synthesized via reactions of nitriles with phosgene and HCl. Ethyl-substituted derivatives may exhibit lower yields due to steric effects compared to methyl or formamide analogs . Fluorinated analogs like 4,6-dichloro-2,5-difluoropyrimidine undergo catalytic hydrogenolysis to remove chlorine atoms selectively, a pathway less feasible in ethyl-substituted derivatives due to reduced halogen mobility .

Stability and Applications :

Biological Activity

4,6-Dichloro-2,5-diethylpyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological significance of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring substituted at positions 4 and 6 with chlorine atoms and at positions 2 and 5 with ethyl groups. This specific substitution pattern contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Antitumor Activity

Several studies have highlighted the potential of pyrimidine derivatives in cancer treatment. For example, compounds with a similar structure have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division. This activity suggests that this compound may also possess antitumor properties by targeting microtubules .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. Such activities make them candidates for treating inflammatory diseases .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for several enzymes involved in critical biological pathways. For instance, it has shown promise as a dihydrofolate reductase inhibitor, which is significant in cancer therapy as it interferes with DNA synthesis in rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 16 |

| Standard Antibiotic (Vancomycin) | 8 |

Case Study 2: Antitumor Activity

In a preclinical study assessing the antitumor effects of pyrimidine derivatives on breast cancer cell lines (MDA-MB-435), it was found that specific analogs demonstrated significant growth inhibition with IC50 values in the nanomolar range. The study highlighted the compound's ability to overcome multidrug resistance mechanisms commonly seen in cancer therapy .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 24.4 | Tubulin polymerization inhibition |

| Control (CA-4) | 15 | Tubulin polymerization inhibition |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,6-dichloro-2,5-diethylpyrimidine, and how can reaction conditions be optimized to maximize yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting aliphatic nitriles with phosgene in the presence of hydrogen chloride at 60–65°C in a sealed glass tube can yield halogenated pyrimidines . Optimization involves adjusting reaction time, stoichiometry of reagents (e.g., phosgene equivalents), and temperature gradients to minimize byproducts like pyrimidone hydrochlorides. Purity is enhanced via recrystallization or column chromatography .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

- Methodology :

- NMR : and NMR to confirm substitution patterns and ethyl group integration.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per industrial standards) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected m/z ≈ 235.1 for CHClN) .

Q. How can researchers address discrepancies in reported melting points or spectral data across different studies?

- Methodology : Cross-validate data using calibrated instruments (e.g., DSC for melting points) and reference standards. For spectral contradictions, compare with structurally analogous compounds (e.g., 4,6-Dichloro-2,5-dimethylpyrimidine, mp 116–120°C ) and account for substituent effects. Computational tools like ChemDraw can predict expected NMR shifts .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for studying the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Pair with Molecular Dynamics (MD) simulations to study solvent effects on reaction pathways . For polymorphic stability, combine periodic DFT with experimental X-ray diffraction data to resolve vibrational entropy contributions .

Q. What strategies can be employed to elucidate the reaction mechanism of this compound in nucleophilic substitution reactions, particularly when unexpected byproducts are observed?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.

- Isotopic Labeling : Use -labeled amines to track substitution pathways.

- Theoretical Analysis : Transition state modeling (e.g., via Gaussian) to assess activation energies for competing pathways .

Q. How can X-ray crystallography and thermal analysis (DSC/TGA) be integrated to resolve contradictions in polymorphic stability reported for halogenated pyrimidine derivatives?

- Methodology : Single-crystal X-ray diffraction determines lattice parameters and hydrogen-bonding networks. DSC identifies phase transitions (e.g., enantiotropic transitions in dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate polymorphs ). Anharmonicity in displacement parameters, revealed via refinement of ADPs, can explain entropy-driven stability reversals .

Q. In coordination chemistry applications, what ligand design principles should be considered when using this compound as a precursor for metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.